![molecular formula C11H13N B13065682 Spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene](/img/structure/B13065682.png)
Spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[bicyclo[420]octane-7,3’-pyrrolidine]-1,3,5-triene is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclic octane ring fused with a pyrrolidine ring, creating a rigid and intricate molecular framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[bicyclo[4.2.0]octane-7,3’-pyrrolidine]-1,3,5-triene typically involves multi-step organic reactions. One common method includes the reaction of 3’,3’-Dichlorospiro[1,3-dioxolane-2,7’-tricyclo[4.2.0.02,4]octane] with methyl lithium (MeLi) in the presence of 1,3-diphenylisobenzofuran (DBI) as a trapping reagent under a nitrogen atmosphere at approximately 0°C. This reaction proceeds at room temperature for several hours, resulting in the formation of cyclo adduct isomers .
Industrial Production Methods
While specific industrial production methods for spiro[bicyclo[42This approach enables the assembly of complex molecules in one pot through a sequence of catalytic steps, reducing waste and saving time .
化学反应分析
Types of Reactions
Spiro[bicyclo[4.2.0]octane-7,3’-pyrrolidine]-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Spiro[bicyclo[4.2.0]octane-7,3’-pyrrolidine]-1,3,5-triene has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials with specific stereochemical characteristics.
作用机制
The mechanism by which spiro[bicyclo[4.2.0]octane-7,3’-pyrrolidine]-1,3,5-triene exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure imparts rigidity and specific spatial orientation, allowing the compound to interact with biological macromolecules in a unique manner. This interaction can modulate various biochemical pathways, leading to its observed biological activities .
相似化合物的比较
Similar Compounds
Spiro[bicyclo[4.2.0]octane-7,3’-chromane]-1(6),2,4-trien-4’-one: A similar spirocyclic compound with a chromane ring instead of a pyrrolidine ring.
Spiro[bicyclo[3.2.2]octatriene-cored triptycene]: Another spirocyclic compound with a different core structure.
Uniqueness
Spiro[bicyclo[420]octane-7,3’-pyrrolidine]-1,3,5-triene is unique due to its specific combination of a bicyclic octane ring and a pyrrolidine ring, which imparts distinct stereochemical and biological properties
属性
分子式 |
C11H13N |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
spiro[bicyclo[4.2.0]octa-1,3,5-triene-7,3'-pyrrolidine] |
InChI |
InChI=1S/C11H13N/c1-2-4-10-9(3-1)7-11(10)5-6-12-8-11/h1-4,12H,5-8H2 |
InChI 键 |
OHLUCRDUTNQEFD-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC12CC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


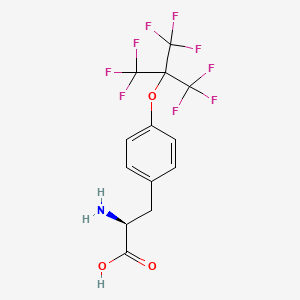
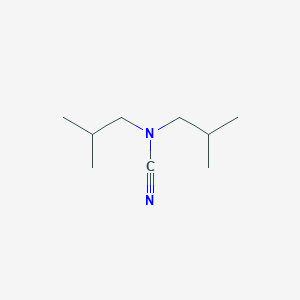
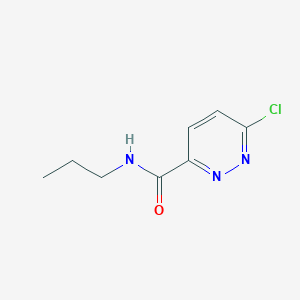
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)
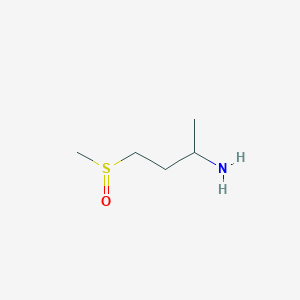
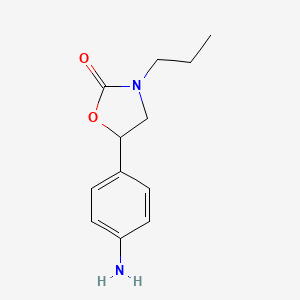
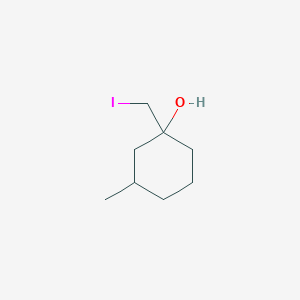
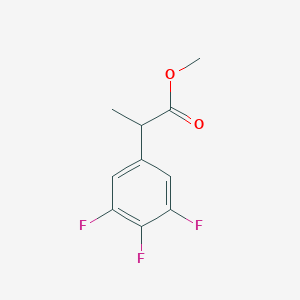
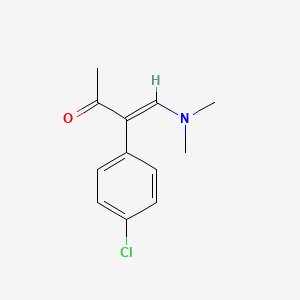
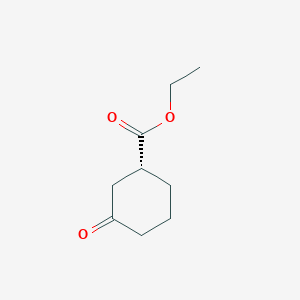
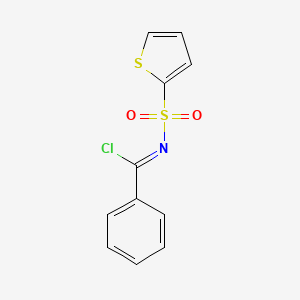
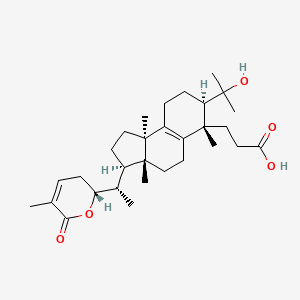
![tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13065674.png)
